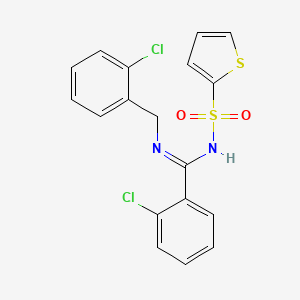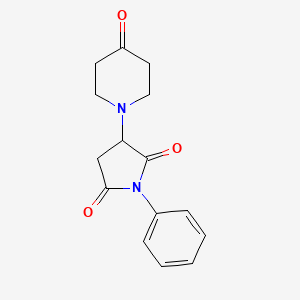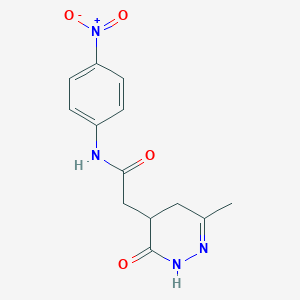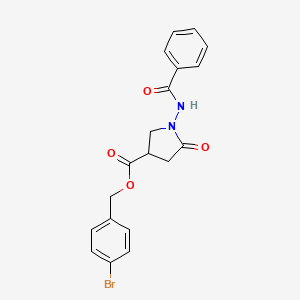
2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide
Descripción general
Descripción
2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide, also known as TCBIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzimidazole family and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This disruption leads to cell cycle arrest and apoptosis in cancer cells, making 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide a promising candidate for further investigation as a potential anti-cancer drug.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide has also been found to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide is also soluble in a range of solvents, making it easy to work with in lab experiments. However, 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide has some limitations for use in lab experiments. It is a highly potent compound that requires careful handling and storage. 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide is also expensive to synthesize, which may limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide. One promising direction is the investigation of 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide as a potential anti-cancer drug. Further studies are needed to determine the efficacy of 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide in animal models and to optimize its pharmacokinetics and toxicity profiles. Another future direction is the investigation of 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide as a potential anti-inflammatory and anti-angiogenic agent. The potential applications of 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide in these areas are promising and warrant further investigation.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide is in the field of cancer research. Studies have shown that 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-chloro-N-(2-chlorobenzyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer drug.
Propiedades
IUPAC Name |
2-chloro-N'-[(2-chlorophenyl)methyl]-N-thiophen-2-ylsulfonylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c19-15-8-3-1-6-13(15)12-21-18(14-7-2-4-9-16(14)20)22-26(23,24)17-10-5-11-25-17/h1-11H,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWLULRNPBUNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(C2=CC=CC=C2Cl)NS(=O)(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4229672.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline](/img/structure/B4229678.png)
![5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4229681.png)
![N-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4229695.png)

![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-4-iodobenzamide](/img/structure/B4229710.png)

![N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3,5-dimethoxybenzamide](/img/structure/B4229721.png)
![N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-2-nitrobenzamide](/img/structure/B4229740.png)

![N-(2-chlorobenzyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4229752.png)


![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}ethanamine hydrochloride](/img/structure/B4229765.png)